[Ethyne-1,2-diyldi(4,1-phenylene)]bis(trimethylsilane)
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Overview
Description
Bis[4-(trimethylsilyl)phenyl]ethyne is an organosilicon compound characterized by the presence of two trimethylsilyl groups attached to phenyl rings, which are connected by an ethyne (acetylene) linkage. This compound is notable for its unique structural features and its applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[4-(trimethylsilyl)phenyl]ethyne typically involves the coupling of trimethylsilyl-substituted phenylacetylene derivatives. One common method is the Sonogashira coupling reaction, which involves the reaction of trimethylsilylacetylene with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst . The reaction conditions often include the use of a base such as triethylamine or potassium carbonate, and the reaction is typically carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for Bis[4-(trimethylsilyl)phenyl]ethyne are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing efficient purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Bis[4-(trimethylsilyl)phenyl]ethyne can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ethyne linkage to an ethane linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: TBAF or sodium hydroxide can be used to remove the trimethylsilyl groups, allowing for further functionalization of the phenyl rings.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce ethane derivatives. Substitution reactions can introduce various functional groups onto the phenyl rings.
Scientific Research Applications
Bis[4-(trimethylsilyl)phenyl]ethyne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular architectures.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Mechanism of Action
The mechanism of action of Bis[4-(trimethylsilyl)phenyl]ethyne involves its ability to participate in various chemical reactions due to the presence of the ethyne linkage and the trimethylsilyl groups. The ethyne linkage provides a site for addition reactions, while the trimethylsilyl groups can be easily removed or substituted, allowing for further functionalization. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilylacetylene: This compound is similar in that it contains a trimethylsilyl group attached to an acetylene linkage.
Phenylacetylene: Lacks the trimethylsilyl groups but contains the phenyl and acetylene moieties, making it a simpler analog.
Diphenylacetylene: Contains two phenyl groups connected by an acetylene linkage, similar to Bis[4-(trimethylsilyl)phenyl]ethyne but without the trimethylsilyl groups.
Uniqueness
Bis[4-(trimethylsilyl)phenyl]ethyne is unique due to the presence of the trimethylsilyl groups, which impart increased stability and reactivity to the compound. These groups also make the compound more amenable to various chemical transformations, enhancing its utility in synthetic chemistry .
Properties
CAS No. |
136118-17-7 |
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Molecular Formula |
C20H26Si2 |
Molecular Weight |
322.6 g/mol |
IUPAC Name |
trimethyl-[4-[2-(4-trimethylsilylphenyl)ethynyl]phenyl]silane |
InChI |
InChI=1S/C20H26Si2/c1-21(2,3)19-13-9-17(10-14-19)7-8-18-11-15-20(16-12-18)22(4,5)6/h9-16H,1-6H3 |
InChI Key |
GWWJUWBOBXXQKS-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC=C(C=C1)C#CC2=CC=C(C=C2)[Si](C)(C)C |
Origin of Product |
United States |
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